molecular formula C4H8Cl2N2S B1371600 2-(Aminomethyl)thiazole Dihydrochloride CAS No. 53332-78-8

2-(Aminomethyl)thiazole Dihydrochloride

Cat. No.: B1371600
CAS No.: 53332-78-8
M. Wt: 187.09 g/mol
InChI Key: SXOAJLQMTFZXKM-UHFFFAOYSA-N
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Description

2-(Aminomethyl)thiazole Dihydrochloride is a chemical compound that is a part of some clinically applied anticancer drugs such as dasatinib and alpelisib . It is a precursor to a sulfathiazole (“sulfa drugs”) and can be used as a thyroid inhibitor in the treatment of hyperthyroidism .


Synthesis Analysis

The synthesis of 2-aminothiazole derivatives has been achieved from easily available thiourea and alkyl/aryl ketones using aqueous NaICl2 . NEt 3 was found to be a simple, mild, and efficient catalyst for the synthesis of 2-aminothiazole derivatives from the reaction of different ketones, thiourea, and iodine in EtOH media under mild conditions .


Molecular Structure Analysis

The molecular structure of this compound is represented by the empirical formula C4H8Cl2N2S. The molecular weight of the compound is 187.09 .


Chemical Reactions Analysis

The literature reports many synthetic pathways of these 2-aminothiazoles associated with four different biological activities (anticancer, antioxidant, antimicrobial and anti-inflammatory activities) . For example, treatment of 3-ethoxyacryloyl chloride with either 2-methylaniline or 2-chloro-6-methylaniline in tetrahydrofuran utilizing basic pyridine as a catalyst gave the substituted 3-ethoxyacrylamides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are represented by the empirical formula C4H8Cl2N2S. The molecular weight of the compound is 187.09 .

Scientific Research Applications

  • Biomedical Applications :

    • 2-Aminothiazole derivatives have shown potential as inhibitors of metabolic enzymes like carbonic anhydrase isoenzymes, acetylcholinesterase, and butyrylcholinesterase. These findings suggest their utility in therapeutic interventions for diseases where these enzymes are implicated (Korkmaz, 2022).
    • The compound 2-Amino-4-(4-chlorophenyl)thiazole, a thiazole derivative, was used to stabilize gold nanoparticles in a novel drug transport system, demonstrating the potential of thiazoles in nanotechnology and drug delivery (Asela et al., 2017).
  • Chemical and Material Science :

    • Thiazole derivatives, including 2-Aminothiazole compounds, have been studied as corrosion inhibitors for metals like mild steel in acidic solutions. These studies highlight the utility of thiazoles in protecting metals from corrosion, which has significant industrial applications (Yüce et al., 2014).
  • Synthetic Chemistry :

    • Thiazoles have been synthesized and modified for various applications, including the development of new pharmaceuticals and materials. For instance, modifications of 2-Amino-4-phenylthiazole led to the creation of new P(III) amidoesters, demonstrating the versatility of thiazole compounds in synthetic chemistry (Sal’keeva et al., 2005).
  • Molecular Dynamics and Quantum Chemical Studies :

    • Quantum chemical and molecular dynamics simulation studies have been conducted on thiazole derivatives to understand their interaction with metal surfaces and their inhibition performances against corrosion. Such studies are crucial in designing more effective corrosion inhibitors and understanding the molecular basis of their action (Kaya et al., 2016).
  • Pharmaceutical Research :

    • Thiazole derivatives have been explored for their potential in developing new pharmaceutical agents due to their wide range of biological activities. The synthesis of novel thiazole compounds and their biological evaluation is an ongoing area of research, contributing to the discovery of new drugs (Kumar et al., 1993).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause respiratory irritation, skin irritation, and serious eye irritation .

Future Directions

Currently, the development of anticancer drug resistance is significantly restricted the clinical efficacy of the most commonly prescribed anticancer drug . Consequently, investigating small molecule antitumor agents, which could decrease drug resistance and reduce unpleasant side effect is more desirable . The 2-aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research . This information will be useful for future innovation .

Biochemical Analysis

Biochemical Properties

2-(Aminomethyl)thiazole Dihydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiazole derivatives, including this compound, have been shown to exhibit antimicrobial, antifungal, and antiviral activities . These interactions often involve binding to specific sites on enzymes or proteins, leading to inhibition or activation of their activity. The compound’s ability to form hydrogen bonds and its aromaticity contribute to its binding affinity and specificity .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to exhibit anticancer properties by inhibiting the proliferation of cancer cells . This compound can modulate the activity of key signaling molecules, leading to changes in gene expression and metabolic pathways. Additionally, it may induce apoptosis or cell cycle arrest in cancer cells, thereby inhibiting their growth .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific enzymes, leading to their inhibition or activation. For instance, thiazole derivatives have been shown to inhibit enzymes involved in DNA replication and repair, thereby exerting their anticancer effects . Additionally, this compound can modulate the expression of genes involved in cell proliferation and apoptosis, further contributing to its biological activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can remain stable under specific storage conditions, but their activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular processes, such as altered gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antimicrobial or anticancer activity . At high doses, it may cause toxic or adverse effects, including cytotoxicity and organ damage . Threshold effects have been observed in studies, where a certain dosage level is required to achieve the desired biological activity without causing significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, thiazole derivatives have been shown to inhibit key enzymes in the glycolytic pathway, leading to altered glucose metabolism . Additionally, this compound can modulate the activity of enzymes involved in lipid metabolism, affecting the levels of fatty acids and other lipids in cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be taken up by cells through specific transporters and distributed to various cellular compartments . Its localization and accumulation within cells can affect its biological activity and function. For instance, the compound may accumulate in the nucleus, where it can interact with DNA and modulate gene expression .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, its presence in the cytoplasm or nucleus can affect cellular processes such as signal transduction and gene expression .

Properties

IUPAC Name

1,3-thiazol-2-ylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S.2ClH/c5-3-4-6-1-2-7-4;;/h1-2H,3,5H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXOAJLQMTFZXKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50661307
Record name 1-(1,3-Thiazol-2-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53332-78-8
Record name 1-(1,3-Thiazol-2-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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